molecular formula C6H8ClF2NO B2985915 3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride CAS No. 2416235-55-5

3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride

Cat. No.: B2985915
CAS No.: 2416235-55-5
M. Wt: 183.58
InChI Key: OWZGLGNRZFIBSS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride” is 1S/C6H8ClF2NO/c7-5(12)11-2-4(3-11)1-6(8,9)10/h4H,1-3H2 . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Ring Expansion and Rearrangement

  • Research demonstrates the utility of azetidines, including derivatives similar to 3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride, in ring expansion reactions to form pyrrolidines. This process involves rearrangement reactions that incorporate nucleophiles, suggesting applications in synthesizing complex molecular structures (Durrat et al., 2008).

Synthesis of Bioactive Compounds

  • Azetidine derivatives have been explored for their binding properties to nicotinic acetylcholine receptors, indicating their potential in the synthesis of bioactive compounds, particularly in neurochemistry and drug development (Doll et al., 1999).

Experimental and Computational Studies

  • 2-Azetines, closely related to azetidine derivatives, show unique reactivity as strained cyclic enamines, useful in organic synthesis. Computational studies combined with experimental approaches provide insights into the mechanisms and applications of these compounds (Mangelinckx et al., 2008).

Gold-Catalyzed Intermolecular Oxidation

  • Azetidines are used in gold-catalyzed intermolecular oxidation reactions, highlighting their role in the synthesis of azetidin-3-ones, a structural isomer not found in nature but valuable for creating functionalized azetidines (Ye et al., 2011).

Radical Chemistry and Iodine(III) Reagents

  • Hypervalent iodine(III) compounds, relevant to azetidine chemistry, are explored for their radical reactivity. This research offers insights into radical generation and its application in alkane C–H functionalization, a critical aspect of organic synthesis (Wang & Studer, 2017).

Metal-Promoted Reactions

  • Azetidine-2,3-diones undergo metal-mediated carbonyl allylation, allenylation, and propargylation, demonstrating the versatility of azetidines in asymmetric synthesis and the production of bioactive β-lactams (Alcaide et al., 2001).

Carbon Dioxide Insertion Reactions

  • Azetidine derivatives participate in unexpected carbon dioxide insertion reactions, indicating their potential in green chemistry applications, particularly in reactions related to carbon dioxide fixation (Shi et al., 2000).

Properties

IUPAC Name

3-(2,2-difluoroethyl)azetidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF2NO/c7-6(11)10-2-4(3-10)1-5(8)9/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZGLGNRZFIBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)Cl)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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